Piroctone olamine
Overview
Description
Efficacy of Piroctone Olamine in Dandruff Treatment
Piroctone olamine is an antifungal agent used in the management of dandruff and seborrheic dermatitis. A study comparing a shampoo containing piroctone olamine and climbazole to one with zinc pyrithione showed that the former provided superior anti-dandruff relief and hair conditioning benefits . The combination of piroctone olamine and climbazole demonstrated comparable antifungal effectiveness to zinc pyrithione and offered better combability post-use .
Characterization and Topical Delivery
The physicochemical properties of piroctone olamine were characterized to aid in the development of novel topical formulations. This characterization is crucial for understanding how piroctone olamine can be effectively delivered to the skin .
Antioxidant Properties and Hair Retention
Piroctone olamine also exhibits antioxidant properties, which have been shown to reduce hair shedding. An 8-week randomized, double-blind, placebo-controlled clinical study found that piroctone olamine improved hair retention when used in shampoo or leave-on products .
Antitumor Effects
Beyond its antifungal applications, piroctone olamine has demonstrated apoptotic activity in various human and murine myeloma and lymphoma cell lines. A murine myeloma model showed that piroctone olamine significantly reduced tumor growth and improved overall survival, especially when combined with lenalidomide .
Antimycotic Activity and Nail Permeation
Piroctone olamine has been tested for its antimycotic activity against common fungi responsible for nail infections. A medical device containing piroctone olamine showed promising results in inhibiting fungal growth and demonstrated a preventive and curative activity against fungal infections in nails .
Treatment of Intra-Abdominal Candidiasis
In an experimental model using Swiss mice, piroctone olamine was effective in treating intra-abdominal candidiasis. The antifungal activity was comparable to that of amphotericin B, a well-known antifungal agent .
Nanoparticle Delivery System
Fe3O4 magnetic nanoparticles were used as a nanocarrier for piroctone olamine, enhancing its cytotoxicity against human fibrosarcoma cells. This nanoparticle delivery system also inhibited matrix metalloproteinase-2, suggesting potential applications beyond antifungal treatments .
In Vivo Evaluation Against Malassezia pachydermatis
An in vivo procedure was developed to evaluate the activity of topical antifungal agents against Malassezia pachydermatis in dogs. A shampoo containing piroctone olamine showed a prolonged antifungal effect, which could be beneficial in treating Malassezia overgrowth in dogs .
Thermostability of Piroctone Olamine
Piroctone olamine was found to be the most stable antidandruff agent compared to other natural and synthetic agents in a study that evaluated their thermostability. This stability is an important factor in the development of effective antidandruff products .
Treatment of Pityriasis Versicolor
A spray product containing hydroxypropyl chitosan, climbazole, and piroctone olamine was evaluated for the treatment of pityriasis versicolor. The product's adherence and penetration into the skin were confirmed by confocal microscopy, and a biweekly application protocol was suggested based on the persistence of the active compound in the stratum corneum .
Scientific Research Applications
Antitumor Activity
Piroctone olamine (PO) exhibits significant apoptotic activity in various human and murine myeloma and lymphoma cell lines, as well as in human primary cells. In vivo studies in a murine myeloma model showed that tumor growth and overall survival were significantly reduced in mice treated with PO. An additive effect was observed when PO was combined with lenalidomide, indicating a potential application in cancer therapy (Kim et al., 2011).
Antifungal Activity
Studies have demonstrated the antifungal activity of piroctone olamine against Candida albicans. In an experimental model of intra-abdominal candidiasis using Swiss mice, treatment with PO significantly reduced fungal growth compared to the control group. This suggests its potential use in treating fungal infections (Couto et al., 2016).
Cosmetic Applications
Research on piroctone olamine has extended into the cosmetic field, particularly concerning hair care. A study on the scalp application of piroctone olamine showed a reduction in hair shedding, suggesting its potential use in products aimed at increasing scalp hair fullness (Davis et al., 2021).
Formulation Studies
Characterization studies of piroctone olamine have been conducted to develop novel topical formulations. These studies focus on understanding the physicochemical properties of PO to find suitable excipients for effective topical delivery (Tang et al., 2023).
Thermostability Comparison
Comparative studies have been conducted to assess the thermostability of piroctone olamine in comparison with other antidandruff agents. These studies are crucial for developing stable and effective formulations (Coiffard et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-aminoethanol;1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H7NO/c1-10-6-12(15(17)13(16)8-10)7-11(2)9-14(3,4)5;3-1-2-4/h6,8,11,17H,7,9H2,1-5H3;4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSZTGGZJQFALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)CC(C)CC(C)(C)C)O.C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piroctone olamine | |
CAS RN |
68890-66-4 | |
Record name | Piroctone olamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68890-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piroctone olamine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068890664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)pyridin-2(1H)-one, compound with 2-aminoethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Reaction mass of 141-43-5 and 50650-76-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIROCTONE OLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4V5C6R9FB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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